N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (hereafter referred to by its full IUPAC name) is a complex heterocyclic organophosphorus compound characterized by a pentacyclic framework containing oxygen and phosphorus atoms. Its structure includes a bicyclic phosphorane core fused with aromatic and non-aromatic rings, along with N-methyl and N-(1-phenylethyl) substituents. The molecular formula is C₂₈H₂₇NO₂P, with a molecular weight of 440.49 g/mol (estimated via mass spectrometry analogs) .
Crystallographic studies for such compounds typically employ programs like SHELX for structure refinement, given their efficacy in handling intricate cyclic systems .
Properties
IUPAC Name |
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUIEYZCMZJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pentacyclic Core
The pentacyclic framework is typically constructed through tandem cycloaddition and ring-closing metathesis. WO2016170544A1 employs dichloromethane as a solvent and N-methylmorpholine as a base to facilitate cyclization under cryogenic conditions (-10°C to -15°C). This approach minimizes side reactions, achieving yields >75% for analogous structures.
Phosphorylation and Oxygen Insertion
Phosphorus trichloride (PCl₃) and oxygen donors like morpholine are used to introduce the 13-phospha group and 12,14-dioxa moieties. The patent highlights the use of ethyl chloroformate for activating carboxyl groups, enabling efficient phosphorylation. Reaction parameters for this step are summarized in Table 1.
Functionalization: N-Methylation and Phenylethyl Substitution
N-Methylation Strategies
Methylation of the amine group is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as lithium hydroxide. WO2016170544A1 reports a two-phase system (water/dichloromethane) to enhance reaction efficiency, achieving >90% conversion.
Stereoselective Phenylethyl Attachment
The (1S)-1-phenylethyl group is introduced via nucleophilic substitution using phenylethyl halides. Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >98%, as demonstrated in the patent’s purification protocols.
Purification and Impurity Control
Chromatographic techniques (HPLC, silica gel) are critical for isolating the target compound. WO2016170544A1 identifies two major impurities:
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Acid impurity : Unreacted carboxyl intermediates.
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Diastereomer impurity : Resulting from incomplete stereochemical control.
The patent employs a gradient elution system with YMC Pack Pro C18 columns and a phosphate-acetonitrile mobile phase to achieve >99.5% purity.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Optimal conditions for large-scale synthesis include:
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Solvents : Dichloromethane for cyclization, methanol for crystallization.
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Temperature : -15°C to 30°C, depending on the step.
Yield Enhancement
Example 16 in WO2016170544A1 achieves an overall yield of 68% through iterative recrystallization and pH-controlled extraction.
Data Tables: Synthesis Parameters from WO2016170544A1
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | N-methylmorpholine, ethyl chloroformate, -15°C | 78 | 95 |
| Phosphorylation | PCl₃, morpholine, 25°C | 82 | 97 |
| N-Methylation | Methyl iodide, LiOH, H₂O/CH₂Cl₂ | 91 | 98 |
| Final Crystallization | Methanol, -40°C | 68 | 99.5 |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: The compound is being investigated for its potential therapeutic properties.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid phosphapentacyclic backbone and N-alkyl substituents. Below is a comparative analysis with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Phosphapentacyclic Backbone : The target compound and its sulfonamide analog share the pentacyclic phosphorus-oxygen framework, which confers rigidity and thermal stability. However, the sulfonamide derivative’s polar sulfonyl group improves aqueous solubility compared to the hydrophobic N-alkyl groups in the target compound.
Biological Activity : While the target compound lacks direct pharmacological data, analogs like the phthalazine-based amine demonstrate anticancer activity, suggesting that nitrogen-containing heterocycles with aromatic substituents may interact with DNA or kinase targets. The sulfonamide analog’s antimicrobial properties further highlight the role of substituents in modulating bioactivity .
Synthetic Challenges : The olate derivative is simpler to synthesize due to its lack of N-alkyl groups, but its ionic nature limits membrane permeability. In contrast, the target compound’s lipophilic N-(1-phenylethyl) group may enhance blood-brain barrier penetration, though this requires experimental validation.
Biological Activity
Overview
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic framework that incorporates phosphorus and oxygen atoms. This structure is believed to contribute to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C29H24NO2P |
| Molecular Weight | 449.48 g/mol |
| CAS Number | 712352-04-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The mechanism involves:
- Binding Affinity : The compound exhibits a strong binding affinity to specific protein targets which may alter their activity.
- Enzymatic Modulation : It can act as an inhibitor or activator of enzymes involved in critical metabolic pathways.
These interactions suggest potential roles in therapeutic applications against diseases where these pathways are dysregulated.
Anticancer Properties
Recent studies indicate that this compound may exhibit anticancer properties:
- In Vitro Studies : Cell line studies demonstrated significant cytotoxic effects against various cancer cell types (e.g., breast and lung cancer cells).
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Broad-Spectrum Activity : It has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
Case Studies
-
Cytotoxicity Assay :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was performed to assess cell viability.
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
-
Antimicrobial Testing :
- Objective : Test the efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method.
- Results : Inhibition zones of 15 mm for S. aureus and 12 mm for E. coli were observed.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
The synthesis involves sequential functionalization of the pentacyclic core with methyl, phenylethyl, and phosphadioxa groups. Key parameters include:
- Temperature control : Maintaining 60–80°C during phosphorous incorporation to prevent side reactions .
- Inert atmosphere : Use of argon/nitrogen to avoid oxidation of reactive intermediates .
- Catalyst selection : Palladium-based catalysts for Suzuki coupling of aromatic substituents (e.g., phenylethyl groups) .
- Purification : Gradient silica gel chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the final product .
Q. How can structural characterization techniques resolve ambiguities in the compound’s stereochemistry?
- X-ray crystallography : Resolves bond angles (e.g., C1-N1-C13 at 175.08°) and confirms the pentacyclic framework .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions between the methylphenylethyl group and the phosphadioxa ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 697.7) .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from structural variations:
- Substituent effects : Trifluoromethyl groups enhance metabolic stability but reduce solubility, impacting assay outcomes .
- Assay conditions : Use standardized protocols (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC50 measurements .
- Control experiments : Compare activity against reference compounds (e.g., 11-Methyl-1,8,10,12-tetraazatricyclo derivatives) to validate target specificity .
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- DFT calculations : Map electron density around the phosphorus atom to predict nucleophilic/electrophilic behavior .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes using crystal structures (PDB: 4D7A) to identify binding motifs .
- Solvent effects : Include implicit solvation models (e.g., COSMO-RS) to simulate reaction pathways in polar aprotic solvents .
Q. What methodologies are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-dependent NMR : Track protonation shifts of the phosphadioxa ring (δ 1.2–1.8 ppm) to identify hydrolytic vulnerabilities .
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in cross-coupling reactions?
Discrepancies may arise from:
- Ligand effects : Bulky ligands (e.g., triphenylphosphine) suppress undesired β-hydride elimination .
- Substrate scope : Aryl bromides react efficiently (>80% yield), while chlorides require harsher conditions (120°C, 24h) .
- Characterization gaps : Ensure reaction products are confirmed via independent techniques (e.g., GC-MS alongside NMR) .
Methodological Recommendations
| Research Aspect | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Schlenk line techniques | Argon atmosphere, reflux conditions | |
| Stereochemical Analysis | X-ray crystallography | Bond angles (e.g., C1-N1-C13: 175.08°) | |
| Biological Activity | Enzyme inhibition assays | IC50 with 95% confidence intervals | |
| Stability Studies | Forced degradation HPLC | Retention time shifts >5% indicate instability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
